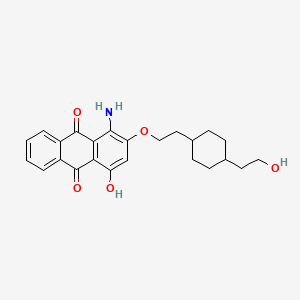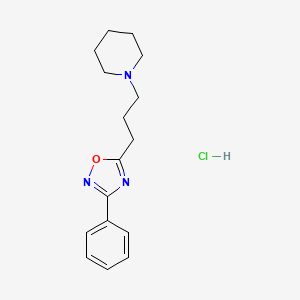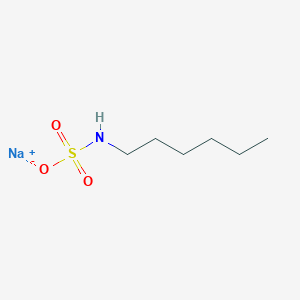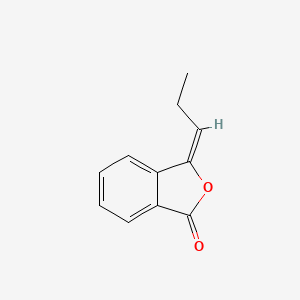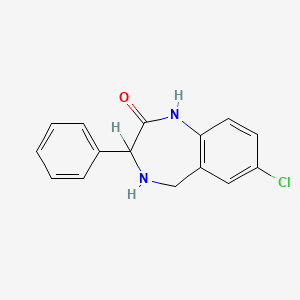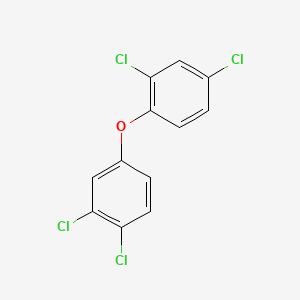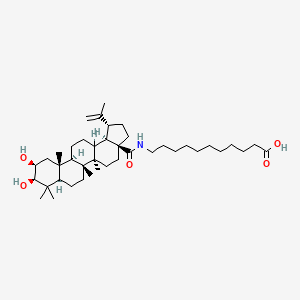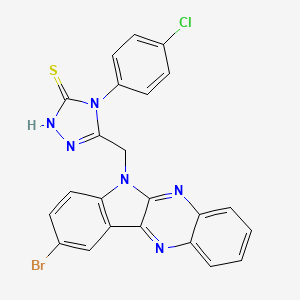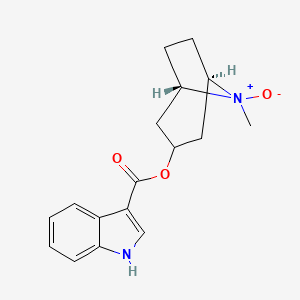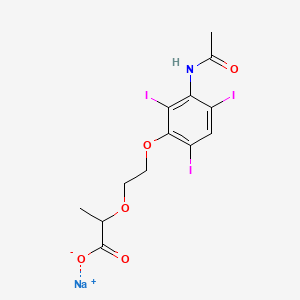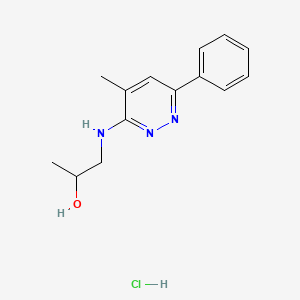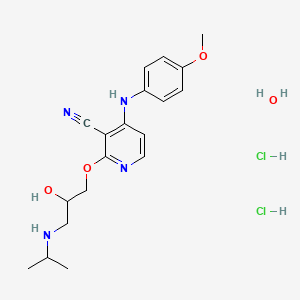
3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyridinecarbonitrile core, hydroxy and amino functional groups, and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate typically involves multi-step organic reactions. Common synthetic routes may include:
Nitrile Formation: Starting with a pyridine derivative, a nitrile group is introduced through a reaction with cyanogen bromide.
Amino Group Introduction:
Hydroxy Group Addition: The hydroxy group is typically introduced via nucleophilic substitution reactions.
Methoxyphenyl Group Attachment: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyridinecarbonitrile derivatives with different functional groups or substitutions. Examples include:
2-Pyridinecarbonitrile, 3-(2-hydroxypropoxy)-4-((4-methoxyphenyl)amino)-: A compound with a similar structure but different functional groups.
4-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-((4-methoxyphenyl)amino)-: Another derivative with variations in the position of functional groups.
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-4-((4-methoxyphenyl)amino)-, dihydrochloride, hydrate lies in its specific combination of functional groups and their positions, which may confer distinct chemical and biological properties.
Properties
CAS No. |
103607-56-3 |
|---|---|
Molecular Formula |
C19H28Cl2N4O4 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4-(4-methoxyanilino)pyridine-3-carbonitrile;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N4O3.2ClH.H2O/c1-13(2)22-11-15(24)12-26-19-17(10-20)18(8-9-21-19)23-14-4-6-16(25-3)7-5-14;;;/h4-9,13,15,22,24H,11-12H2,1-3H3,(H,21,23);2*1H;1H2 |
InChI Key |
KTYFZNQOXKIISY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=NC=CC(=C1C#N)NC2=CC=C(C=C2)OC)O.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



